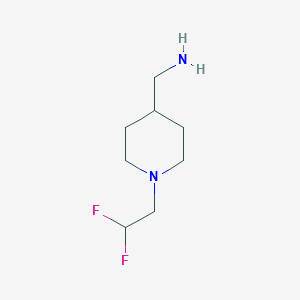
(1-(2,2-Difluoroethyl)piperidin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2,2-Difluoroethyl)piperidin-4-yl)methanamine is a chemical compound with the molecular formula C8H16F2N2 It is a piperidine derivative, characterized by the presence of a difluoroethyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2,2-Difluoroethyl)piperidin-4-yl)methanamine typically involves the reaction of piperidine derivatives with difluoroethylating agents. One common method includes the reaction of piperidine with 2,2-difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-(2,2-Difluoroethyl)piperidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to simpler amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-(2,2-Difluoroethyl)piperidin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme-substrate interactions and receptor-ligand binding.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as acting as inhibitors of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its unique properties make it suitable for the synthesis of compounds with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (1-(2,2-Difluoroethyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
(1-(2,2,2-Trifluoroethyl)piperidin-4-yl)methanamine: This compound has a trifluoroethyl group instead of a difluoroethyl group, which can result in different chemical and biological properties.
(1-(2-Phenylethyl)piperidin-4-yl)methanamine: This compound has a phenylethyl group, providing different steric and electronic effects compared to the difluoroethyl group.
Uniqueness
(1-(2,2-Difluoroethyl)piperidin-4-yl)methanamine is unique due to the presence of the difluoroethyl group, which imparts distinct chemical properties such as increased stability and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H16F2N2 |
|---|---|
Molecular Weight |
178.22 g/mol |
IUPAC Name |
[1-(2,2-difluoroethyl)piperidin-4-yl]methanamine |
InChI |
InChI=1S/C8H16F2N2/c9-8(10)6-12-3-1-7(5-11)2-4-12/h7-8H,1-6,11H2 |
InChI Key |
VRSDQEWRCJCHMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


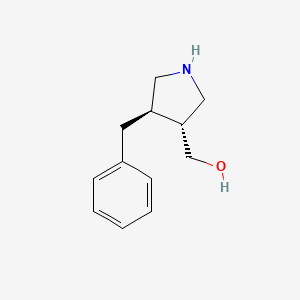
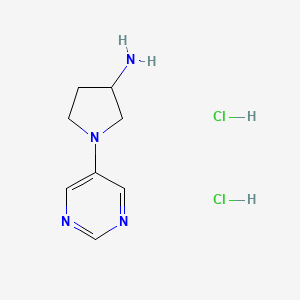
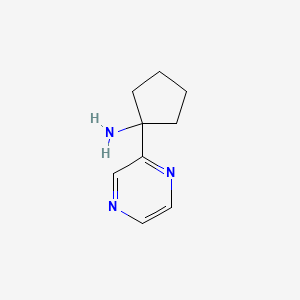
![Ethyl 2-(3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoate](/img/structure/B12985081.png)
![9-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12985084.png)
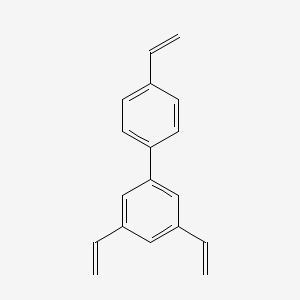
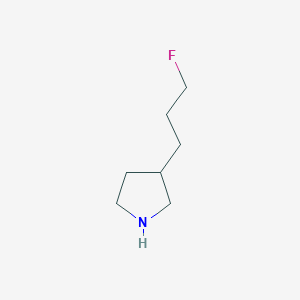
![3-(2-Chloroethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B12985103.png)
![3-[Tert-butoxycarbonyl(methyl)amino]indane-5-carboxylic acid](/img/structure/B12985109.png)
![(7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol](/img/structure/B12985110.png)
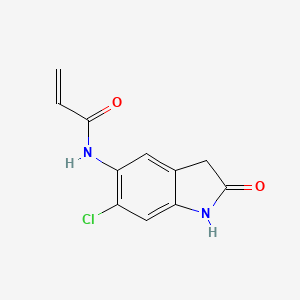
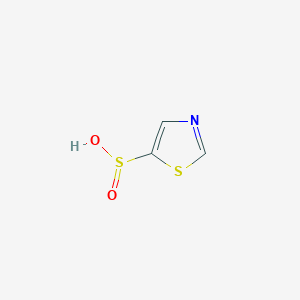
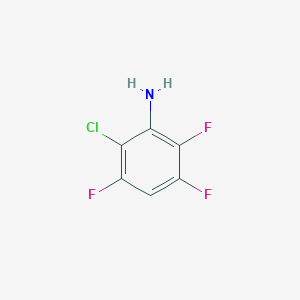
![1-(8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-5-yl)-N,N-dimethylmethanamine](/img/structure/B12985124.png)
